![molecular formula C14H9Cl2FO2 B1422238 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160250-68-9](/img/structure/B1422238.png)
4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the modification of proteins and peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples .
Organic Synthesis
As a reagent, 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is employed in organic synthesis to introduce the benzoyl protecting group. This is crucial for synthesizing various organic compounds, especially in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate. It’s used in the synthesis of potential therapeutic agents, including those that may have anti-inflammatory, analgesic, or antipyretic properties .
Material Science
Researchers in material science may use this chemical to modify the surface properties of materials. This can enhance the interaction with other substances, which is vital in creating specialized coatings or adhesives .
Analytical Chemistry
4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride: can be used as a derivatization agent in analytical chemistry. It modifies compounds to make them more detectable by certain analytical techniques, such as chromatography or spectroscopy .
Bioconjugation
This compound is also significant in bioconjugation techniques, where it’s used to attach biomolecules to other molecules or surfaces. This is particularly useful in the development of diagnostic tools or drug delivery systems .
Chemical Education
In academic settings, it can be used to demonstrate various chemical reactions and synthesis techniques to students, fostering a practical understanding of chemical processes .
Environmental Science
Lastly, it may find applications in environmental science, where it could be used to study the degradation of chemical compounds or in the synthesis of compounds that can help in environmental remediation .
Each application utilizes the unique chemical properties of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride , demonstrating its versatility in scientific research. It’s important to note that the use of this compound is strictly for research purposes and not intended for diagnostic or therapeutic use .
properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-13-7-11(17)4-1-10(13)8-19-12-5-2-9(3-6-12)14(16)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXKXVDLILPKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OCC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218827 | |
Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160250-68-9 | |
Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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